2-(4-Hydroxyphenyl)propanoic acid
Overview
Description
2-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by a benzene ring substituted with a hydroxyl group at the para position and a propanoic acid side chain. This compound is naturally found in certain plants and is a significant metabolite of dietary flavonoids.
Mechanism of Action
Target of Action
2-(4-Hydroxyphenyl)propanoic acid, also known as 4-Hydroxyhydratropic Acid , is a polyphenol metabolite detected in biological fluids
Mode of Action
Polyphenols, including this compound, are known to exert their effects through various mechanisms, such as antioxidant activity, enzyme inhibition, and interaction with cell signaling pathways .
Biochemical Pathways
The biosynthesis of this compound involves the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are responsible for the production of a wide range of secondary metabolites, including hydroxybenzoic acids, hydroxycinnamic acids, coumarins, flavonoids, and others .
Result of Action
It’s known that polyphenols, including this compound, can exert antioxidant effects, modulate enzymatic activities, and interact with cellular signaling pathways . For instance, a related compound, 3-(4-Hydroxyphenyl)propionic acid, has been reported to inhibit the conversion of macrophages into foam cells, regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation .
Biochemical Analysis
Biochemical Properties
2-(4-Hydroxyphenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the metabolism of polyphenols and can be detected in biological fluids . The compound interacts with enzymes such as tyrosine hydroxylase, which is crucial for the synthesis of catecholamines . Additionally, it can bind to proteins involved in signal transduction pathways, influencing cellular responses.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce cellular lipid accumulation and inhibit foam cell formation in macrophages . This compound also promotes cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1, which are essential for lipid metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it interacts with tyrosine hydroxylase, affecting the synthesis of neurotransmitters . The compound also influences gene expression by modulating transcription factors and signaling pathways, such as the nuclear factor kappa-B pathway, which is involved in inflammation and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on lipid metabolism and inflammation. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity in liver cells . Threshold effects have been noted, where the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of polyphenols and participates in the metabolism of aromatic compounds. The compound interacts with enzymes such as tyrosine hydroxylase and is involved in the synthesis of catecholamines . Additionally, it affects metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Hydroxyphenyl)propanoic acid can be synthesized through various methods. One common approach involves the hydroxylation of 2-phenoxypropionic acid using microbial hydroxylases. This method is favored due to its high selectivity and environmentally friendly conditions . Another method involves the lipase-catalyzed hydrolysis of 2-(4-hydroxyphenyl)propionic acid ethyl ester, which provides high enantioselectivity .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and lower environmental impact. High-throughput screening methods have been developed to enhance the biosynthesis of this compound using microbial strains .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium dichromate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often employed for the reduction of the carboxyl group.
Substitution: Alkyl halides are used for ether formation, while acid chlorides are used for esterification.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers and esters
Scientific Research Applications
2-(4-Hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(4-Hydroxyphenyl)propanoic acid can be compared with other similar compounds such as:
2-(4-Methylphenyl)propanoic acid: Similar structure but with a methyl group instead of a hydroxyl group.
2-(4-Fluorophenoxy)propanoic acid: Contains a fluorine atom instead of a hydroxyl group.
3-(4-Hydroxyphenyl)propionic acid: Similar structure but with the hydroxyl group on the propionic acid chain.
Uniqueness: The presence of the hydroxyl group at the para position on the benzene ring gives this compound unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMMPVANGNPCBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90917911 | |
Record name | 2-(4-Hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90917911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938-96-5 | |
Record name | 2-(4-Hydroxyphenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Hydroxyphenyl)propionic acid, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90917911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-hydroxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FH3476SI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxyphenyl-2-propionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-(4-Hydroxyphenyl)propanoic acid be separated into its individual enantiomers?
A1: Yes, this compound can be enantioseparated. High-speed countercurrent chromatography, using substituted β-cyclodextrin as the chiral selector, has been successfully employed for this purpose. [] This technique separates the racemic mixture into its individual enantiomers, (R)-2-(4-Hydroxyphenyl)propanoic acid and (S)-2-(4-Hydroxyphenyl)propanoic acid.
Q2: What factors influence the enantioseparation of this compound?
A2: The presence of substituents on the benzene ring of 2-phenylpropanoic acid derivatives significantly impacts the enantioseparation process. Studies suggest that electron-donating groups on the benzene ring, such as the hydroxyl group in this compound, lead to higher enantiorecognition by the chiral selector compared to compounds with electron-withdrawing groups. [] This highlights the importance of the electronic nature of substituents in influencing the interaction between the chiral selector and the enantiomers.
Q3: Are there any enzymatic methods for producing enantiomerically pure this compound?
A3: Yes, lipase-catalyzed hydrolysis can be employed to produce (R)-(-)-2-(4-Hydroxyphenyl)propanoic acid from its corresponding ethyl ester. [] This enzymatic approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.
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